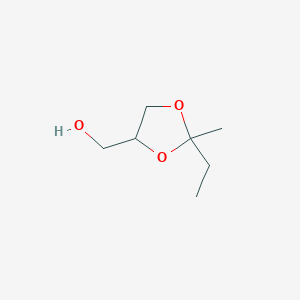

1,3-Dioxolane-4-methanol, 2-ethyl-2-methyl-

Cat. No. B8562099

Key on ui cas rn:

3842-72-6

M. Wt: 146.18 g/mol

InChI Key: ROLDYPKMIPEYHX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06657089B1

Procedure details

In a reaction vessel having a capacity of 3 L and equipped with a thermometer, a reflux condenser, a Dean-Stark trap, a calcium chloride tube and a stirrer, methyl ethyl ketone (400 g, 5,547 mol), glycerin (561.91 g, 6.102 mol), paratoluene-sulfonic acid monohydrate (21.10 g, 0.1109 mol) and hexane (400 mL) were charged. The contents were heated under stirring and a reaction was conducted at 67 to 74° C. for 30 hours to distill off a calculated amount of water. After completion of the reaction, the reaction mixture was cooled to 60° C., followed by the addition of sodium carbonate (23.51 g, 0.2218 mol) for neutralization. After the resulting mixture was stirred at 60° C. for 30 minutes, the temperature was gradually raised up to 120° C. to recover hexane (400 mL). Filtration was then conducted to obtain the titled product in a crude form (894.74 g). Using a Biglew tube (20 cm×1.5 cm in diameter), distillation was conducted under reduced pressure to obtain the titled compound (725.14 g, yield: 89.4%). By a gas chromatographic analysis, the purity of the compound was found to be 99.1 wt. %. b.p. 101 to 104° C./17 mmHg.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:3]([CH3:5])=[O:4])[CH3:2].[OH:6][CH2:7][CH:8]([CH2:10]O)[OH:9].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>CCCCCC>[CH3:5][C:3]1([CH2:1][CH3:2])[O:9][CH:8]([CH2:7][OH:6])[CH2:10][O:4]1 |f:2.3,4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

400 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(=O)C

|

|

Name

|

|

|

Quantity

|

561.91 g

|

|

Type

|

reactant

|

|

Smiles

|

OCC(O)CO

|

|

Name

|

|

|

Quantity

|

21.1 g

|

|

Type

|

reactant

|

|

Smiles

|

O.C1(=CC=C(C=C1)S(=O)(=O)O)C

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Two

|

Name

|

|

|

Quantity

|

23.51 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a reaction vessel having

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a capacity of 3 L and equipped with a thermometer, a reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The contents were heated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill off a calculated amount of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After the resulting mixture was stirred at 60° C. for 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature was gradually raised up to 120° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to recover hexane (400 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |